Methyl 1-benzylpiperazine-2-carboxylate can be synthesized through several methods:
Methyl 1-benzylpiperazine-2-carboxylate features a piperazine ring substituted with a benzyl group and a carboxylate ester. The structural characteristics include:
The compound's three-dimensional conformation can influence its biological activity, particularly in interactions with receptors in the nervous system .
Methyl 1-benzylpiperazine-2-carboxylate can undergo various chemical transformations:
Methyl 1-benzylpiperazine-2-carboxylate exhibits pharmacological effects similar to those of amphetamines:
Pharmacokinetics indicate that related compounds are metabolized in the liver and excreted via kidneys .
The compound is generally soluble in organic solvents such as dichloromethane and tetrahydrofuran but may have limited solubility in water due to its hydrophobic benzyl group.
Methyl 1-benzylpiperazine-2-carboxylate has several significant applications:
The benzylpiperazine motif emerged as a critical pharmacophore following the serendipitous discovery of antipsychotic activity in chlorpromazine derivatives in the 1950s [7]. Systematic structure-activity relationship (SAR) studies revealed that N-benzylation significantly enhanced CNS penetration compared to unsubstituted piperazine, attributed to increased lipophilicity and optimized logP values (typically 2-4) [10]. Early derivatives like 1-benzylpiperazine itself displayed anxiolytic properties but were later discontinued due to abuse potential, redirecting research toward C-functionalized analogues for improved target specificity [7]. The strategic introduction of sterically constrained C-2 substituents—particularly carboxylates, carboxamides, and heterocyclic groups—marked a pivotal advancement by reducing conformational freedom while introducing hydrogen-bonding capabilities [3] [8]. Contemporary drug design exploits Methyl 1-benzylpiperazine-2-carboxylate as a precursor to hybrid molecules where the C-2 ester serves as:
C-2 functionalization fundamentally alters piperazine's electronic and steric properties, converting it from a flexible spacer to a directional pharmacophore. Molecular modeling studies demonstrate that the carboxylate/ester group at C-2:
Table 2: Impact of C-2 Substituents on Piperazine Bioactivity
C-2 Substituent | Example Compound | Key Biological Effects |
---|---|---|
Carboxylic acid | Piperazine-2-carboxylic acid | Enhanced AChE inhibition (IC50 42-380 nM) |
Methyl ester | Methyl 1-benzylpiperazine-2-carboxylate | Improved blood-brain barrier penetration |
Methylamide | 1-Benzyl-piperazine-2-carboxylic acid methylamide | Dopamine D2/D3 receptor modulation (Ki < 100 nM) |
Hydroxamic acid | Piperazine-2-hydroxamic acid | Histone deacetylase (HDAC) inhibition |
1,3,4-Oxadiazole | Compound 6a-g [3] | Dual AChE inhibition and antioxidant effects |
This compound (CAS 1246609-13-1; C13H18N2O2; MW 234.29 g/mol) serves as a linchpin for generating structurally diverse pharmacologically active molecules [1] [6]. Its synthetic utility derives from three reactive centers:
Key synthetic applications include:
Methyl 1-benzylpiperazine-2-carboxylate + CH3NH2 → 1-Benzyl-piperazine-2-carboxylic acid methylamide
Table 3: Synthetic Derivatives of Methyl 1-Benzylpiperazine-2-carboxylate
Derivative Category | Example Transformation | Pharmacological Application |
---|---|---|
C-2 Amides | Methylamide (EVT-1734754) | Neurotransmitter receptor modulation |
C-2 Carboxylic Acids | 1-Benzylpiperazine-2-carboxylic acid | Cholinesterase inhibition |
N-4 Alkylated Analogues | 1,4-Bisbenzyl derivatives | Enhanced AChE binding affinity |
Oxadiazole Hybrids | Compound 6a-g [3] | Dual AChE inhibition & anti-aggregation |
Chrysin Conjugates | Flavone-piperazine hybrids | Anticancer activity (SK-OV-3 IC50 12.67 μg/mL) |
The commercial availability of enantiopure variants (e.g., Benzyl (2S)-2-methylpiperazine-1-carboxylate, CAS 923565-98-4) further enables stereoselective synthesis [9]. Current research explores hybrid molecules linking the methyl ester to natural product scaffolds (e.g., flavonoids, chalcones), yielding compounds with synergistic activities against cancer and neurodegenerative disorders [8]. For instance, oroxylin A-piperazine conjugates demonstrate 5-20-fold increased cytotoxicity (HCT116 IC50 = 1.42 μM) compared to parent flavonoids [8]. These advancements underscore Methyl 1-benzylpiperazine-2-carboxylate's indispensable role as a molecular building block in modern medicinal chemistry.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7